Octahydrocyclopenta[c]pyrrol-1-one
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Overview
Description
Octahydrocyclopenta[c]pyrrol-1-one: is an organic compound with the molecular formula C7H13NO. It is a bicyclic compound consisting of a cyclopentane ring fused to a pyrrolidine ring. This compound is known for its stability and solubility in various organic solvents, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 1,2-dicyanocyclopentene: One common method involves the hydrogenation of 1,2-dicyanocyclopentene using a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions.
Cyclization of N-substituted cyclopentanones: Another method involves the cyclization of N-substituted cyclopentanones in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production often employs the hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogenation reactors and catalysts to achieve high yields of octahydrocyclopenta[c]pyrrol-1-one .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydrocyclopenta[c]pyrrol-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: More saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Octahydrocyclopenta[c]pyrrol-1-one is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Activity: The compound and its derivatives have shown potential biological activities, including antimicrobial and antiviral properties.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, including antidiabetic and antiviral drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Octahydrocyclopenta[c]pyrrol-1-one exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been studied as protease activated receptor 1 (PAR1) antagonists, which are involved in preventing thrombotic cardiovascular events .
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyridine: Similar in structure but contains a nitrogen atom in the ring.
Octahydrocyclopenta[c]pyran: Similar in structure but contains an oxygen atom in the ring.
Uniqueness: Octahydrocyclopenta[c]pyrrol-1-one is unique due to its specific bicyclic structure, which provides stability and reactivity that are advantageous in various chemical reactions and applications .
Properties
IUPAC Name |
2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPMHBHXGEBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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